Luciferin-O-galactopyranoside
Overview
Description
Scientific Research Applications
Application in Plant Cell and Transgenic Plant Research
Luciferin-O-galactopyranoside has been pivotal in studying gene expression in plants. Research demonstrated that the firefly luciferase gene, when introduced into plant cells and transgenic plants, allowed for the visualization of gene expression through light production. This application utilized the luciferase gene from Photinus pyralis, introducing it into plant protoplast cells and transgenic plants. The resulting light production in these modified plants, when mixed with luciferin, provided a unique method for studying gene expression in various plant organs (Ow et al., 1986).
Enhanced Bioluminescence in Virus Research
In virus research, the luciferase gene from Photinus pyralis was introduced into the vaccinia virus genome. This innovative method significantly amplified the sensitivity in detecting virus-infected cells, both in culture and within animal tissues. This approach utilized the luminescence produced by the action of luciferase, making it a highly sensitive tool for tracing viral gene expression and dissemination in infected organisms (J. F. Rodríguez et al., 1988).
Thermostability and Activity Enhancement in Luciferase
Efforts in protein engineering led to the creation of mutants of the Photinus pyralis luciferase with improved properties like thermostability and catalytic turnover. These enhancements in luciferase properties are vital for biological applications, especially in scenarios where stability and high sensitivity are required. Such advancements open new avenues in bioluminescence research and its application in various scientific fields (Pozzo et al., 2018).
Application in Enzyme Immunoassay for Biosensors
Luciferin-O-galactopyranoside played a crucial role in developing a homogeneous enzyme immunoassay adapted for biosensors. This adaptation, which utilized beta-galactosidase and the bioluminogenic substrate D-luciferin-O-beta-galactopyranoside, is suitable for point-of-care settings, enabling rapid and sensitive detection of drugs and metabolites (Yang et al., 2005).
Novel Biosensors for Environmental Monitoring
Luciferin-O-galactopyranoside also contributed to the development of novel biosensors for environmental monitoring, such as detecting herbicides and other toxins. This was achieved by creating bioluminescent cyanobacterial strains marked with the luciferase gene, enabling the detection of various environmental pollutants through bioluminescence (Shao et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(4S)-2-[6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O8S2/c20-4-9-11(21)12(22)13(23)17(27-9)26-6-1-2-7-10(3-6)29-15(18-7)14-19-8(5-28-14)16(24)25/h1-3,8-9,11-13,17,20-23H,4-5H2,(H,24,25)/t8-,9-,11+,12+,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKXHVUTHGDBNY-VEAFCXQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927214 | |
Record name | 2-[6-(Hexopyranosyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Luciferin-O-galactopyranoside | |
CAS RN |
131474-38-9 | |
Record name | Luciferin-O-galactopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131474389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[6-(Hexopyranosyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.